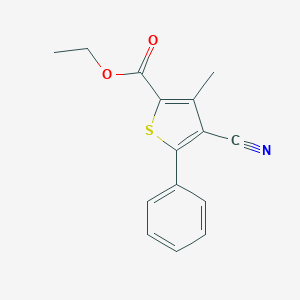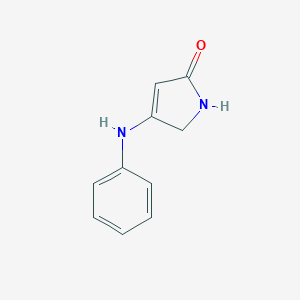![molecular formula C11H13NO2S B273702 3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid, commonly known as DMPA-SA, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-containing compounds and has a molecular weight of 233.35 g/mol. In
Wirkmechanismus
The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion. The thiol group present in DMPA-SA acts as a ligand and coordinates with the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the target metal ion.
Biochemical and Physiological Effects:
DMPA-SA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further studies in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DMPA-SA in lab experiments is its high selectivity and sensitivity towards mercury ions. This makes it a valuable tool for the detection of mercury ions in environmental samples. However, one of the limitations of using DMPA-SA is its limited solubility in water, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DMPA-SA. One potential area of research is the development of DMPA-SA-based fluorescent sensors for the detection of other metal ions. Another area of interest is the development of DMPA-SA-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further studies are needed to explore the biochemical and physiological effects of DMPA-SA and its potential applications in drug development.
Conclusion:
In conclusion, DMPA-SA is a promising compound that has attracted significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. DMPA-SA has been extensively studied for its potential applications in the development of fluorescent sensors for the detection of mercury ions. The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion, resulting in a change in fluorescence. Further studies are needed to explore the potential applications of DMPA-SA in drug development and other areas of scientific research.
Synthesemethoden
The synthesis of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. The reaction yields DMPA-SA as a white crystalline solid with a melting point of 159-160°C. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
DMPA-SA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of fluorescent sensors for the detection of metal ions. DMPA-SA has been shown to exhibit high selectivity and sensitivity towards mercury ions, making it a promising candidate for the development of mercury ion sensors.
Eigenschaften
Molekularformel |
C11H13NO2S |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2S/c1-12(2)9-5-3-8(4-6-9)7-10(15)11(13)14/h3-7,15H,1-2H3,(H,13,14)/b10-7- |
InChI-Schlüssel |
SMLVBPACIMMDSE-YFHOEESVSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)O)\S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)


![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


